molecular formula C11H16ClN B14774172 1-(3-Cyclopropylphenyl)ethanamine hydrochloride

1-(3-Cyclopropylphenyl)ethanamine hydrochloride

Cat. No.: B14774172
M. Wt: 197.70 g/mol
InChI Key: XJIDIZMEDMODTR-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylphenyl)ethanamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropylphenyl)ethanamine hydrochloride typically involves the reaction of 3-cyclopropylbenzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Cyclopropylphenyl)ethanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenyl)ethanamine hydrochloride
  • 1-(3-Cyclopropylphenyl)propanamine hydrochloride
  • 1-(3-Cyclopropylphenyl)butanamine hydrochloride

Uniqueness

1-(3-Cyclopropylphenyl)ethanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-(3-cyclopropylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-3-2-4-11(7-10)9-5-6-9;/h2-4,7-9H,5-6,12H2,1H3;1H

InChI Key

XJIDIZMEDMODTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)C2CC2)N.Cl

Origin of Product

United States

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